2-Bromo-5-hydroxy-4-methoxybenzaldehyde CAS number lookup
2-Bromo-5-hydroxy-4-methoxybenzaldehyde CAS number lookup
An In-Depth Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS No. 2973-59-3)
Authored by: A Senior Application Scientist
Introduction
2-Bromo-5-hydroxy-4-methoxybenzaldehyde, also known by its synonym 2-Bromoisovanillin, is a substituted aromatic aldehyde with the Chemical Abstracts Service (CAS) registration number 2973-59-3 .[1][2][3][4][5][6] This compound has emerged as a pivotal intermediate in the landscape of organic synthesis, particularly valued by researchers and professionals in the pharmaceutical, agrochemical, and materials science sectors.[1] Its molecular architecture, featuring a strategically positioned bromine atom, a reactive hydroxyl group, and a methoxy moiety on a benzaldehyde core, imparts a unique combination of reactivity and functionality.[1][3] This guide aims to provide a comprehensive technical overview of this versatile molecule, from its fundamental properties and synthesis to its applications and relevant experimental protocols, grounded in established scientific principles.
Physicochemical Properties and Structural Analysis
The utility of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde in synthetic chemistry is a direct consequence of its distinct physicochemical properties. These characteristics dictate its reactivity, solubility, and handling requirements.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2973-59-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₇BrO₃ | [1][2][4][5] |
| Molecular Weight | 231.04 g/mol | [1][4][5] |
| Appearance | White to off-white/light yellow crystalline powder | [1][3][7][8] |
| Melting Point | 95-102 °C | [1][3][4][6] |
| Boiling Point | 320.8 ± 37.0 °C (Predicted) | [4] |
| Density | 1.653 ± 0.06 g/cm³ (Predicted) | [4] |
| IUPAC Name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | [2] |
| Synonyms | 2-Bromoisovanillin, 6-Bromoisovanillin | [1][3][7][8] |
Structural Rationale for Reactivity
The specific arrangement of functional groups is critical to the compound's role as a synthetic building block:
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Aldehyde Group (-CHO): Serves as a primary site for nucleophilic attack and condensation reactions, enabling chain elongation and the formation of diverse molecular scaffolds.
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Hydroxyl Group (-OH): Acts as a nucleophile or can be deprotonated to form a phenoxide. Its acidity allows for etherification, esterification, and other modifications. It also directs electrophilic aromatic substitution.
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Bromine Atom (-Br): A key functional handle, the bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is readily displaced in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
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Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups. It also contributes to the molecule's solubility profile.[1]
Synthesis Pathway and Rationale
The most prevalent synthetic route to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde involves the electrophilic bromination of a suitable precursor, typically isovanillin or veratraldehyde.[3][9] The choice of starting material and reaction conditions is crucial for achieving high regioselectivity and yield.
Workflow for Synthesis via Bromination of Isovanillin
The following diagram outlines a common laboratory-scale synthesis. The rationale behind this approach is the activation of the aromatic ring by the hydroxyl and methoxy groups, which directs the incoming electrophile (bromine) to the ortho position relative to the powerful activating hydroxyl group.
Caption: General workflow for the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
Detailed Synthesis Protocol
This protocol is a representative method based on literature procedures.[3]
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Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with isovanillin, anhydrous sodium acetate, and a catalytic amount of iron filings in glacial acetic acid.
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Bromination: While stirring vigorously, add a solution of bromine in acetic acid dropwise to the mixture at a controlled temperature. The sodium acetate acts as a base to neutralize the HBr byproduct, driving the reaction forward. The iron catalyst polarizes the Br-Br bond, generating the Br+ electrophile.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Product Isolation: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate out of the aqueous solution.
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Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[3]
Core Applications in Drug Discovery and Scientific Research
The unique structural features of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde make it a valuable scaffold in several research domains.
Pharmaceutical Development
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Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a crucial building block in the multi-step synthesis of complex pharmaceutical agents.[1] For instance, its structure is related to intermediates used in the synthesis of galanthamine, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[3][7]
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Scaffold for Anti-Inflammatory Agents: Recent studies have demonstrated that 2-Bromo-5-hydroxy-4-methoxybenzaldehyde exhibits potent anti-inflammatory properties.[10] It has been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] This effect is achieved through the inhibition of key signaling pathways.
Mechanism of Anti-Inflammatory Action
Research indicates that the compound's anti-inflammatory effects are mediated by the simultaneous blockade of the NF-κB and MAPK signaling pathways.[10] This dual-inhibition mechanism makes it a compound of significant interest for developing novel anti-inflammatory therapeutics.
Caption: Inhibition of LPS-induced inflammatory pathways by 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
Other Applications
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Material Science: The compound can be incorporated into polymers and coatings to enhance their chemical resistance and thermal stability.[1]
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Biochemical Research: It can be used as a reagent in biochemical assays to study enzyme activity and metabolic pathways.[1]
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Agrochemicals: Its derivatives are explored for potential use as herbicides and fungicides.[1][3]
Experimental Protocol: In Vitro Macrophage Anti-Inflammatory Assay
This protocol provides a validated workflow for assessing the anti-inflammatory activity of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde using the RAW 264.7 macrophage cell line.[10] The logic of this system is self-validating: it includes positive (LPS only) and negative (vehicle) controls to ensure that the observed effects are due to the compound's activity.
Experimental Workflow Diagram
Caption: Workflow for evaluating the anti-inflammatory effects of the target compound.
Step-by-Step Methodology
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Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying, non-toxic concentrations of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (dissolved in DMSO, final concentration <0.1%) for 1-2 hours. Include a vehicle control (DMSO only).
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the NO concentration by measuring nitrite levels using the Griess reagent. A reduction in nitrite indicates suppression of iNOS activity.
-
Cytokine/Prostaglandin Analysis: Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (PGE₂) using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the remaining cells to extract total protein. Perform Western blotting to analyze the expression levels of key inflammatory proteins like iNOS and COX-2 to confirm that the reduction in their products is due to reduced protein expression.
Safety, Handling, and Regulatory Information
Proper handling of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is essential to ensure laboratory safety.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [5][7][8] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H411 | Toxic to aquatic life with long lasting effects. | [5][7][8] |
| Skin Irritation | H315 | Causes skin irritation. | [4][5] |
| Eye Irritation | H319 | Causes serious eye irritation. | [5][11] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [4][5][11] |
Precautionary Measures
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Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][11][12] Avoid breathing dust.[7][8]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][11][12] Recommended storage temperature is often between 0-8 °C.[1]
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Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations.[8] Avoid release to the environment.[7][8][12]
Conclusion
2-Bromo-5-hydroxy-4-methoxybenzaldehyde is more than a mere chemical intermediate; it is a versatile and powerful tool for scientific innovation. Its well-defined structure provides multiple avenues for synthetic modification, making it a cornerstone for building complex molecules in drug discovery and materials science. The recent elucidation of its anti-inflammatory properties through the modulation of critical cellular signaling pathways opens new and exciting avenues for therapeutic development. This guide has provided the foundational knowledge for researchers and scientists to effectively and safely utilize this compound, fostering further exploration of its immense potential.
References
-
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-bromo-5-hydroxy-4-methoxybenzaldehyde - ChemBK. [Link]
-
Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 - PubChem. [Link]
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. [Link]
-
2-BROMO-5-HYDROXYBENZALDEHYDE MSDS - Loba Chemie. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE | CAS 2973-59-3 [matrix-fine-chemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 2973-59-3 | 2615-9-X8 | MDL MFCD00195552 | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 7. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]


